molecular formula C6H3BrF2 B153491 1-Bromo-2,6-difluorobenzene CAS No. 64248-56-2

1-Bromo-2,6-difluorobenzene

Cat. No. B153491
CAS RN: 64248-56-2
M. Wt: 192.99 g/mol
InChI Key: HRZTZLCMURHWFY-UHFFFAOYSA-N
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Description

1-Bromo-2,6-difluorobenzene is an aromatic compound that is a derivative of benzene with bromine and fluorine substituents. It is a halogenated molecule that is used in various chemical syntheses and studies due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the Schiemann reaction is a common method used to synthesize 1-bromo-2,4-difluorobenzene, which involves the reaction of m-phenylene diamine with a diazonium salt to yield the desired product with a high purity of over 98% and a total yield of 40% . Similarly, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity .

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using various spectroscopic methods. For example, the molecular structures of monofluorobenzene and monobromobenzene have been investigated by electron diffraction, revealing shorter C–F and C–Br bond distances than expected for normal single bonds, indicating partial double bond character . Additionally, the molecular structure and conformation of 1-bromo-2,3,5,6-tetramethylbenzene have been confirmed by X-ray diffraction and theoretical calculations, showing good agreement between experimental and calculated bond lengths and angles .

Chemical Reactions Analysis

The reactivity of 1-bromo-2,6-difluorobenzene in photo-induced chemistry has been visualized through the imaging of recoiling velocity distributions of photofragments. The study found that the recoiling angular distributions of the Br(2P3/2) product vary with photon energy, suggesting a more complex dissociation mechanism than simple bond fission . Additionally, the photodissociation of bromofluorobenzenes has been investigated, revealing a singlet mechanism with an activation energy compatible with the observed picosecond timescale .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-2,6-difluorobenzene and related compounds have been extensively studied. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using DFT methods. The study also investigated the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, using the TD-DFT approach . The redox properties of related compounds have also been explored, with electrochemical measurements carried out to investigate redox potentials .

Scientific Research Applications

Vibrational Spectroscopy Studies

1-Bromo-2,6-difluorobenzene has been analyzed using vibrational spectroscopy techniques. These studies provide valuable insights into the molecular vibrations and structure of the compound. Zero-order normal coordinate analysis was used to understand the in-plane and out-of-plane vibrations of the molecule (Reddy & Rao, 1994).

Organometallic Synthesis and Functionalization

Organometallic methods have been applied to 1-Bromo-2,6-difluorobenzene for regioflexible substitution, demonstrating its potential in the synthesis of various benzoic acids and bromobenzoic acids. This highlights its role in creating compounds with potential applications in various fields (Schlosser & Heiss, 2003).

Technological Synthesis Approaches

Research has been conducted to develop economical methods for synthesizing 1-Bromo-2,6-difluorobenzene, emphasizing high yield and purity. Such advancements are crucial for making this compound more accessible for various research and industrial applications (He-ping, 2005).

Photodissociation Dynamics

1-Bromo-2,6-difluorobenzene has been a subject of study in the field of photodissociation dynamics. Understanding the behavior of this compound under UV light can provide insights into the fundamental processes of photo-induced chemistry in aromatic molecules (He et al., 2020).

Catalytic Processes

The compound has been utilized in studies focusing on catalytic processes, such as the CuI-catalyzed domino process. This research opens doors to novel synthetic pathways and the creation of complex molecules with potential practical applications (Lu et al., 2007).

Safety And Hazards

1-Bromo-2,6-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-bromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214462
Record name 1-Bromo-2,6-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,6-difluorobenzene

CAS RN

64248-56-2
Record name 2-Bromo-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,6-difluorobenzene
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Record name 1-Bromo-2,6-difluorobenzene
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Record name 1-bromo-2,6-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
C He, R Yin, G Hu, X Zhou, Y Chen, D Zhao… - The Journal of …, 2020 - pubs.aip.org
Thanks to their specific molecular symmetry, aromatic molecules and their derivatives represent ideal model systems in understanding photo-induced chemistry of small molecules. …
Number of citations: 1 pubs.aip.org
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …
M Chen, C He, X Bai, D Zhao, Y Chen - The Journal of Chemical …, 2017 - pubs.aip.org
Photodissociation dynamics of o-bromofluorobenzene in the 234–267 nm range has been experimentally investigated using the DC-slice velocity map imaging technique. It is found …
Number of citations: 5 pubs.aip.org
OA Borg, YJ Liu, P Persson, S Lunell… - The Journal of …, 2006 - ACS Publications
The photochemistry of low lying excited states of six different fluorinated bromobenzenes has been investigated by means of femtosecond laser spectroscopy and high level ab initio …
Number of citations: 38 pubs.acs.org
PL Coe, AM Stuart, DJ Moody - Journal of fluorine chemistry, 1998 - Elsevier
Using variants of literature methods 2,4- and 2,6- difluorophenyltrimethylsilanes have been bromodesilylated to the corresponding bromodifluorobenzenes in moderate to good yields, 3-…
Number of citations: 18 www.sciencedirect.com
K Kumazawa, K Ishihara, H Yamamoto - Organic Letters, 2004 - ACS Publications
New Lewis acid-assisted Brønsted acids (LBAs), tin(IV) chloride-2,6-dialkoxyphenols, serve as artificial cyclases for biomimetic polyene cyclization. For example, the enantioselective …
Number of citations: 80 pubs.acs.org
HJ Frohn, H Franke, P Fritzen, VV Bardin - Journal of Organometallic …, 2000 - Elsevier
(Fluoroorgano)fluoroboranes and -fluoroborates I: synthesis and spectroscopic characterization of potassium fluoroaryltrifluoroborates and fluoroaryldifluoroboranes - ScienceDirect …
Number of citations: 138 www.sciencedirect.com
LI Goryunov, J Grobe, D Le Van, VD Shteingarts… - 2010 - Wiley Online Library
Dimethyl(trimethylsilyl)phosphane (Me 3 SiPMe 2 ) has been successfully used for the substitution of fluorine variously in 1,3‐ (1) or 1,2‐difluorobenzene (2) or in 1,3,5‐ (3) or 1,2,3‐…
S Aspin, AS Goutierre, P Larini… - Angewandte Chemie …, 2012 - Wiley Online Library
Remote control: The title reaction for β–ζ arylation of α-amino esters with aryl bromides is described. This reaction, which occurs selectively at the terminal position of linear alkyl chains, …
Number of citations: 148 onlinelibrary.wiley.com
H Yoshida, Y Asatsu, Y Mimura, Y Ito… - Angewandte Chemie …, 2011 - Wiley Online Library
Magic trio: Arynes are easily coupled with neutral nucleophiles and organic bromides to afford functionalized bromoarenes depending upon the nucleophile (Nu). The three-component …
Number of citations: 111 onlinelibrary.wiley.com

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